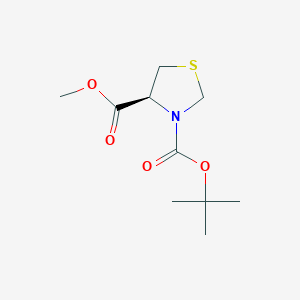

(s)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(s)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate is a useful research compound. Its molecular formula is C10H17NO4S and its molecular weight is 247.31. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a thiazolidine ring with two carboxylate groups and a tert-butyl substituent. The stereochemistry at the chiral center contributes to its biological activity and reactivity. The presence of various functional groups suggests potential for multiple chemical interactions, making it a valuable subject for further investigation in organic and medicinal chemistry .

Antioxidant Activity

The compound exhibits notable antioxidant properties , scavenging free radicals and thereby potentially protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Effects

Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. The compound's mechanism appears to involve modulation of pathways related to cell proliferation and apoptosis, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Properties

Research has also shown that this compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases. Its ability to influence cytokine production and immune responses highlights its potential therapeutic applications .

The biological activities of this compound are believed to stem from its interactions with various biological targets:

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), the compound stabilizes cellular environments and protects against oxidative stress.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.

- Anti-inflammatory Mechanism : The compound could inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related compounds is provided below:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Thiazolidinedione | Contains a thiazolidine ring | Antidiabetic | Lacks carboxylic acid functionality |

| 2-Mercapto-1,3-thiazole | Contains sulfur; involved in metal chelation | Antimicrobial | No carboxylic groups |

| N-acetylcysteine | Contains thiol group; antioxidant properties | Antioxidant | Primarily used as a mucolytic agent |

| This compound | Thiazolidine ring with tert-butyl and carboxyl groups | Antioxidant, anticancer, anti-inflammatory | Diverse functional groups enhance reactivity |

This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activities compared to similar compounds .

Case Studies

- Antioxidant Effects in Cell Cultures : A study demonstrated that thiazolidine derivatives could stabilize cell culture media by reducing oxidative degradation. This property was attributed to their ability to scavenge free radicals effectively .

- Anticancer Activity Assessment : In vitro studies on melanoma cell lines showed that modifications to the thiazolidine structure can significantly affect antiproliferative activity. Compounds demonstrating strong selectivity against cancer cells were identified as potential leads for further development .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate serves as a crucial building block in the synthesis of various bioactive compounds. Its thiazolidine structure is known for contributing to the pharmacological properties of several derivatives, particularly in the development of antidiabetic and anticancer agents.

Antidiabetic Agents

Thiazolidinediones, a class of drugs that includes compounds derived from thiazolidine, are used to manage type 2 diabetes by acting as agonists of peroxisome proliferator-activated receptors (PPARs). The structural framework provided by this compound facilitates the design of new PPAR agonists with improved efficacy and reduced side effects .

Anticancer Properties

Recent studies have highlighted the potential of thiazolidine derivatives in oncology. For instance, modifications of the thiazolidine ring have been explored for their antiproliferative effects against melanoma and other cancer types. The presence of the thiazolidine moiety has been shown to enhance selectivity and potency against cancer cell lines, making it a valuable scaffold for developing novel anticancer therapies .

Synthesis of Bioactive Molecules

The compound is utilized in synthetic pathways to create various complex molecules with therapeutic potential. Its ability to undergo diverse chemical reactions allows chemists to modify its structure to yield compounds with desired biological activities.

Synthetic Pathways

Several synthetic strategies involving this compound have been reported:

- Condensation Reactions : The compound can participate in condensation reactions with aldehydes and ketones to form more complex structures.

- Cyclization Processes : It can be used as a precursor in cyclization reactions that yield heterocyclic compounds with potential pharmacological activity .

Antiproliferative Activity Study

A study focused on substituted thiazolidines demonstrated that modifications at specific positions on the thiazolidine ring could lead to compounds with enhanced antiproliferative activities against melanoma cells. The research indicated that while some analogs exhibited lower potency compared to established treatments like Sorafenib, they still showed promise due to their selectivity and reduced necessity for chiral separations .

Structure-Activity Relationship Studies

Research has emphasized the importance of the thiazolidine ring's structure in determining the biological activity of its derivatives. Variations in substituents on the aromatic rings and alterations in side chain lengths were found to significantly affect the compounds' efficacy against various cancer cell lines .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antidiabetic Agents | Building block for PPAR agonists | Enhances efficacy and reduces side effects |

| Anticancer Properties | Modifications lead to selective antiproliferative agents | Promising activity against melanoma |

| Synthetic Pathways | Used in condensation and cyclization reactions | Facilitates complex molecule synthesis |

| Structure-Activity Relationships | Variations affect biological activity | Critical for determining efficacy |

Eigenschaften

IUPAC Name |

3-O-tert-butyl 4-O-methyl (4S)-1,3-thiazolidine-3,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(13)11-6-16-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAZETDWVWEZSD-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CSCC1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.